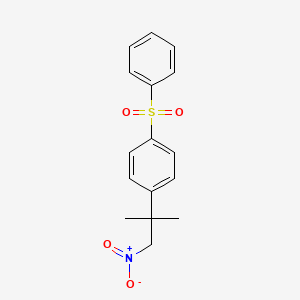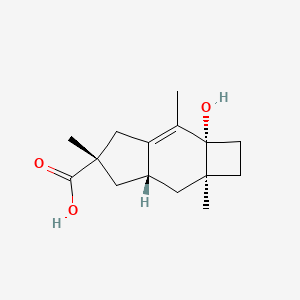
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide is a chemical compound with the molecular formula C8H8ClN3O3 and a molecular weight of 229.624 g/mol . It is known for its unique structure, which includes a hydrazide group attached to a chloronitrophenyl ring. This compound is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic 2-(4-chloro-2-nitrophenyl)hydrazide typically involves the reaction of 4-chloro-2-nitroaniline with acetic hydrazide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 2-(4-amino-2-nitrophenyl)hydrazide.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic 2-(4-chloro-2-nitrophenyl)hydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-2-nitrophenyl)ureidoacetic acid: Similar structure but with a urea group instead of a hydrazide group.
2-(4-chloro-2-nitrophenyl)acetic acid: Lacks the hydrazide group, making it less reactive in certain chemical reactions.
Uniqueness
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide is unique due to its combination of a hydrazide group with a chloronitrophenyl ring. This structure provides it with distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Propiedades
Número CAS |
60882-62-4 |
|---|---|
Fórmula molecular |
C8H8ClN3O3 |
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
N'-(4-chloro-2-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C8H8ClN3O3/c1-5(13)10-11-7-3-2-6(9)4-8(7)12(14)15/h2-4,11H,1H3,(H,10,13) |
Clave InChI |
YYWJDODCLSXTPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)

![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)

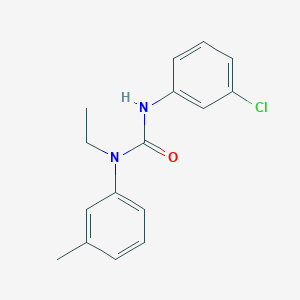


![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
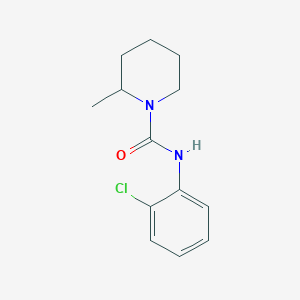
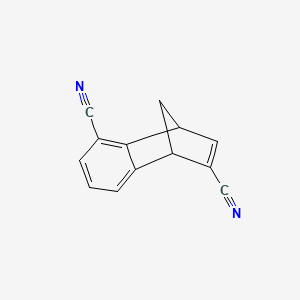
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)

